
Role of Undecyl-Maltoside (UDM) in Structural
Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
Undecyl-maltoside;Undecyl b-D-

maltopyranoside

CAS No.: 170552-39-3

Cat. No.: B068634 Get Quote

Executive Summary
Undecyl-β-D-Maltopyranoside (UDM) represents a critical "Goldilocks" solution in the

solubilization and stabilization of integral membrane proteins (IMPs). While Dodecyl-maltoside

(DDM, C12) is the industry standard for stability and Decyl-maltoside (DM, C10) offers superior

crystal packing, both have limitations: DDM’s large micelle size often limits diffraction

resolution, while DM’s high Critical Micelle Concentration (CMC) can strip essential lipids,

leading to denaturation.

UDM (C11) bridges this gap. It offers a hydrophobic tail length sufficient to stabilize sensitive

GPCRs and transporters while maintaining a micelle radius ~15% smaller than DDM. This

guide details the physicochemical mechanisms, exchange protocols, and strategic applications

of UDM to maximize structural resolution in X-ray crystallography and Cryo-EM.

Part 1: Physicochemical Profile & The "Goldilocks"
Zone
The utility of UDM is defined by its position between the stabilizing C12 alkyl chain and the

packing-friendly C10 chain.

Comparative Physicochemical Properties
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Data aggregated from Anatrace and standard biophysical literature.

Property
Decyl-Maltoside
(DM)

Undecyl-Maltoside

(UDM)

Dodecyl-Maltoside
(DDM)

Alkyl Chain Length C10 C11 C12

Formula C₂₂H₄₄O₁₁ C₂₃H₄₄O₁₁ C₂₄H₄₆O₁₁

CMC (H₂O) ~1.8 mM (0.087%) ~0.59 mM (0.029%) ~0.17 mM (0.0087%)

Micelle MW ~40 kDa ~50 kDa ~72 kDa

Aggregation Number ~69 ~71–85 ~78–130

Stability Profile Low (Harsh) Medium (Balanced) High (Gentle)

Crystallography
High Resolution (Tight

packing)

High Resolution

(Good packing)

Lower Resolution

(Loose packing)

Mechanistic Insight: The Micelle Radius Effect
In structural biology, the "detergent belt" creates a disordered shield around the protein's

transmembrane domain.

The DDM Problem: The large micelle of DDM often extends beyond the protein's polar

surface, preventing protein-protein contacts required for Type II crystal lattices.

The UDM Solution: UDM reduces the micelle radius by approximately 2–4 Å compared to

DDM. This reduction is often sufficient to expose hydrophilic loops for crystal lattice formation

without compromising the hydrophobic shielding required to prevent aggregation.

Part 2: Strategic Applications
X-Ray Crystallography: Rescuing Diffraction
UDM is most valuable when DDM yields crystals that diffract poorly (>4 Å). The smaller micelle

allows for tighter packing.

Case Study: Connexin 26 (Cx26) Research demonstrated that while Cx26 was stable in

DDM, the crystals improved significantly when screened against shorter chain maltosides.[1]
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UDM provided a stable environment that allowed for the formation of well-ordered crystals,

bridging the gap between the too-harsh DM and the too-bulky DDM.

Cryo-EM: Ice Thickness & Background
While LMNG and GDN are currently dominant in Cryo-EM, UDM plays a specific role in

background reduction for smaller membrane proteins (<150 kDa).

Thinner Ice: The smaller micelle of UDM allows the protein to reside in slightly thinner ice

layers than DDM, reducing background noise from the solvent.

Particle Density: For some transporters (e.g., MsbA), UDM maintains monodispersity

comparable to DDM but with a smaller footprint, potentially allowing higher particle density

per grid hole.

Part 3: Decision Logic & Workflows
The following diagram illustrates the decision process for selecting UDM during the purification

pipeline.
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Figure 1: Decision matrix for detergent exchange. UDM is the primary "rescue" detergent when

DDM crystals diffract poorly due to large solvent channels.

Part 4: Experimental Protocol: DDM to UDM
Exchange
Objective: Exchange a membrane protein from DDM (solubilization) to UDM (crystallization/grid

prep) using Size Exclusion Chromatography (SEC).

Prerequisites:

Protein purified via affinity chromatography in DDM.[2]

UDM Stock: 10% (w/v) in water (Anatrace Anagrade recommended).

Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl (or specific protein buffer).

Step-by-Step Methodology
Column Equilibration (The "3-Column Volume" Rule):

Prepare the Elution Buffer containing UDM at 3x CMC (~1.8 mM or ~0.09% w/v).

Note: While DDM is often used at 2x CMC, UDM has a higher CMC. To prevent protein

aggregation during the transition, maintaining a slightly higher micellar density (3x CMC) is

critical during the exchange.

Equilibrate the SEC column (e.g., Superdex 200 Increase) with 3 Column Volumes (CV) of

UDM Elution Buffer.

Validation: Monitor the refractive index or conductivity to ensure the baseline is stable,

indicating full detergent exchange on the resin.

Sample Preparation:

Concentrate the DDM-purified protein to ~5–10 mg/mL.
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Crucial Step: Do not add UDM to the protein sample yet. The exchange happens on the

column. Mixing high concentrations of two detergents in the sample loop can lead to

mixed micelles with unpredictable properties.

The Exchange Run:

Inject the sample.

Run at a flow rate appropriate for the column (e.g., 0.5 mL/min for 10/300 GL).

Observation: The DDM micelles (72 kDa) and UDM micelles (50 kDa) have different

retention times, but they will overlap with the protein peak. The "exchange" occurs as the

protein travels through the pre-equilibrated UDM stationary phase.

Fraction Analysis:

Collect peak fractions.

Quality Control (QC): Run SDS-PAGE. More importantly, perform Dynamic Light

Scattering (DLS) on the peak fraction.

Success Criteria: A monodisperse peak with a hydrodynamic radius (

) slightly smaller than the DDM control (e.g., shifting from ~6.5 nm in DDM to ~5.8 nm in
UDM).

Troubleshooting
Aggregation during exchange: If the protein aggregates upon entering UDM, the C11 chain

may be too short to cover the hydrophobic patch.

Correction: Try a gradual exchange using dialysis before SEC, or use a DDM/UDM mix

(e.g., 1:1 ratio) to see if intermediate micelle sizes stabilize the target.

Loss of Activity: UDM is closer to the "harsh" side than DDM. Ensure the buffer contains

stabilizing lipids (e.g., CHS or specific phospholipids) if the protein is delipidated by the

higher CMC of UDM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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